molecular formula C8H6FNOS B3030979 (4-Fluorobenzo[d]thiazol-2-yl)methanol CAS No. 1188025-81-1

(4-Fluorobenzo[d]thiazol-2-yl)methanol

Cat. No.: B3030979
CAS No.: 1188025-81-1
M. Wt: 183.20
InChI Key: UWGRSEZYXONOBJ-UHFFFAOYSA-N
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Description

(4-Fluorobenzo[d]thiazol-2-yl)methanol is a chemical compound with the molecular formula C8H7FNOS and a molecular weight of 183.21 g/mol It is characterized by the presence of a fluorine atom attached to a benzothiazole ring, which is further connected to a methanol group

Scientific Research Applications

(4-Fluorobenzo[d]thiazol-2-yl)methanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new drugs.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the production of specialty chemicals and advanced materials, including polymers and coatings.

Safety and Hazards

The Material Safety Data Sheet (MSDS) for “(4-Fluorobenzo[d]thiazol-2-yl)methanol” can be found online . It is always important to handle chemicals with appropriate safety measures, including the use of personal protective equipment and adequate ventilation .

Preparation Methods

The synthesis of (4-Fluorobenzo[d]thiazol-2-yl)methanol typically involves the reaction of 4-fluorobenzothiazole with formaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the methanol derivative. The reaction conditions, including temperature and solvent, can significantly influence the yield and purity of the final product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

(4-Fluorobenzo[d]thiazol-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the benzothiazole ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group typically yields the corresponding aldehyde or carboxylic acid, while reduction can yield alcohol or amine derivatives.

Comparison with Similar Compounds

(4-Fluorobenzo[d]thiazol-2-yl)methanol can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in the presence of the fluorine atom, which can influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(4-fluoro-1,3-benzothiazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNOS/c9-5-2-1-3-6-8(5)10-7(4-11)12-6/h1-3,11H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWGRSEZYXONOBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00856443
Record name (4-Fluoro-1,3-benzothiazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188025-81-1
Record name (4-Fluoro-1,3-benzothiazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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